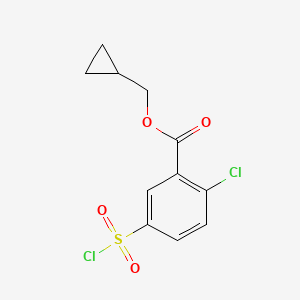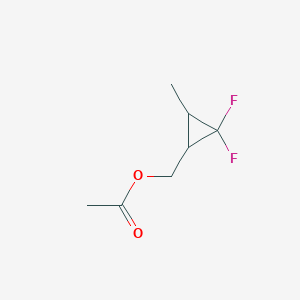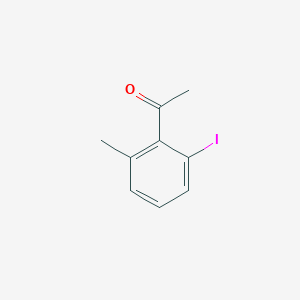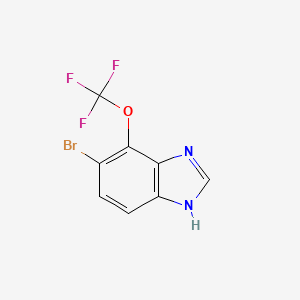
5-Bromo-4-(trifluoromethoxy)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-(trifluoromethoxy)-1H-benzimidazole is a chemical compound that features a benzimidazole core substituted with a bromine atom at the 5-position and a trifluoromethoxy group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(trifluoromethoxy)-1H-benzimidazole typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzimidazole derivative.
Trifluoromethoxylation: The trifluoromethoxy group can be introduced using reagents like trifluoromethyl ethers or trifluoromethylation agents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These processes often include:
Optimization of Reaction Conditions: Industrial methods focus on optimizing temperature, pressure, and reaction time to maximize yield.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-(trifluoromethoxy)-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
5-Bromo-4-(trifluoromethoxy)-1H-benzimidazole has several scientific research applications:
Pharmaceuticals: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its potential use in developing agrochemicals that protect crops from pests and diseases.
Materials Science: It is investigated for its properties in the development of new materials with unique chemical and physical characteristics.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-(trifluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 5-Bromo-2-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
5-Bromo-4-(trifluoromethoxy)-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole core. The combination of the bromine atom and the trifluoromethoxy group imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H4BrF3N2O |
|---|---|
Peso molecular |
281.03 g/mol |
Nombre IUPAC |
5-bromo-4-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H4BrF3N2O/c9-4-1-2-5-6(14-3-13-5)7(4)15-8(10,11)12/h1-3H,(H,13,14) |
Clave InChI |
VUDFDLSQKIECNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1NC=N2)OC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


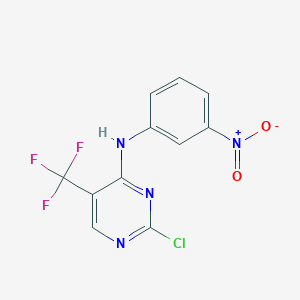
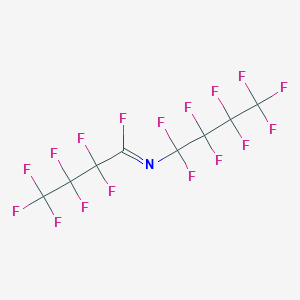
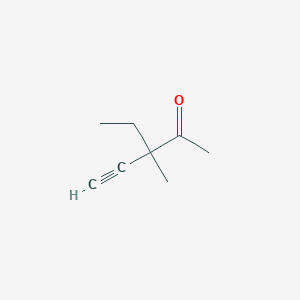
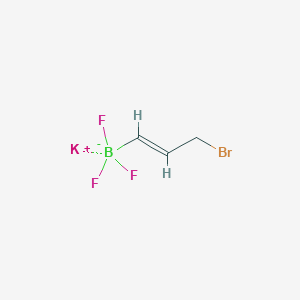
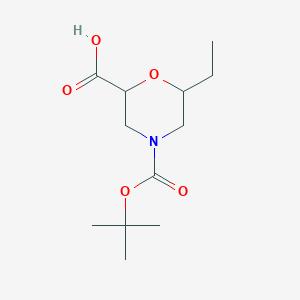
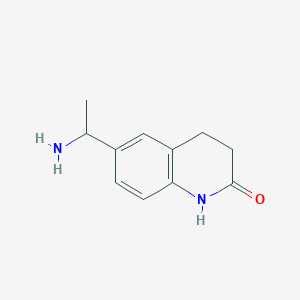
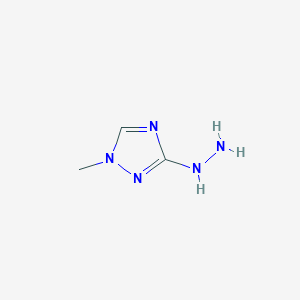
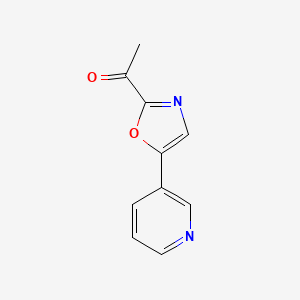
![(2Z)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B15200719.png)
